3,3,3-Trifluoro-l-alanine

Enzyme Inhibition Antibacterial Research Cysteine Biosynthesis

Select 3,3,3-Trifluoro-L-alanine for irreversible, mechanism-based inactivation of PLP-dependent enzymes (alanine racemase, OASS, AONS)—an activity monofluoroalanine and difluoroalanine cannot achieve. The CF₃ group drives decarboxylative defluorination, forming a covalent adduct with active-site lysine residues. Validated by co-crystal structure PDB: 2G6W (2.14 Å). Use for target validation, structural biology, ¹⁹F NMR probe development, and peptide stabilization. CF₃ steric volume (≈39.8 ų vs. CH₃ ≈16.8 ų) enhances metabolic stability. Inquire for bulk pricing.

Molecular Formula C3H4F3NO2
Molecular Weight 143.06
CAS No. 10065-69-7
Cat. No. B1148245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-l-alanine
CAS10065-69-7
Molecular FormulaC3H4F3NO2
Molecular Weight143.06
Structural Identifiers
SMILESC(C(=O)O)(C(F)(F)F)N
InChIInChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoro-l-alanine (CAS 10065-69-7) Procurement Guide: Chemical Identity and Core Specifications


3,3,3-Trifluoro-l-alanine (synonym: trifluoroalanine) is a non-canonical, fluorinated analog of the proteinogenic amino acid L-alanine, distinguished by the substitution of the three hydrogen atoms of the methyl group with fluorine atoms [1]. This specific fluorination yields a compound with the molecular formula C₃H₄F₃NO₂ and a molecular weight of 143.06 g/mol [1]. It is characterized by a high melting point of 231-234 °C and a computed XLogP3-AA value of -2.3, reflecting its unique physicochemical profile compared to natural alanine [1][2]. Its primary research value is as a biochemical probe and a versatile building block for peptide and pharmaceutical synthesis [3].

Why 3,3,3-Trifluoro-l-alanine Cannot Be Substituted with Other Halogenated Alanines or Natural Alanine in Research


Simple substitution of 3,3,3-Trifluoro-l-alanine with other in-class compounds like monofluoroalanine, difluoroalanine, or even unmodified L-alanine is scientifically invalid due to fundamental differences in their mechanism of action on target enzymes. While monofluoroalanine acts as a substrate analog for enzymes like O-acetylserine sulfhydrylase (OASS), 3,3,3-trifluoroalanine functions as an irreversible, suicide inhibitor [1]. This mechanistic switch from being processed as a normal substrate to covalently inactivating the enzyme is a direct consequence of the unique chemical behavior of the trifluoromethyl group, which leads to a distinct inactivation pathway involving decarboxylative defluorination and covalent adduct formation with active site lysine residues [2]. Therefore, the compound's utility as a mechanism-based inactivator in biochemical studies cannot be replicated by its less-fluorinated analogs.

Quantitative Differentiation of 3,3,3-Trifluoro-l-alanine from Analogs: A Data-Driven Evidence Guide


Mechanistic Divergence: Irreversible Inhibition vs. Substrate Analog Behavior on O-Acetylserine Sulfhydrylase (OASS)

On the antibacterial target O-acetylserine sulfhydrylase (OASS) from Salmonella Typhimurium, 3,3,3-Trifluoro-l-alanine acts as an irreversible inhibitor, whereas monofluoroalanine functions merely as a substrate analogue. This fundamental difference in interaction leads to time-dependent enzyme inactivation for the trifluoro analog, a property not observed with the monofluoro derivative [1].

Enzyme Inhibition Antibacterial Research Cysteine Biosynthesis

Alanine Racemase Inactivation: Unique Suicide Substrate Kinetics Compared to Mono- and Difluoroalanine

Against Escherichia coli B alanine racemase, 3,3,3-Trifluoro-l-alanine functions as a suicide substrate. A key differential parameter is the partitioning ratio, which defines the number of catalytic turnovers per inactivation event. β,β-Difluoroalanine exhibits a partitioning ratio of 820 catalytic eliminations per inactivation event, while the kinetic behavior for the trifluoro compound is distinct, being associated with the formation of a broad 460-490-nm chromophore and a specific inactivation rate constant [1][2].

Enzyme Kinetics Bacterial Cell Wall Suicide Inhibition

Steric and Electronic Impact in Peptide and Protein Engineering: Altered Conformational Propensity

The substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) in 3,3,3-Trifluoro-l-alanine introduces a sterically demanding and strongly electron-withdrawing moiety. The van der Waals volume of a CF₃ group (approx. 39.8 ų) is significantly larger than that of a CH₃ group (approx. 16.8 ų) and is comparable to an isopropyl group [1]. This property, combined with the group's high electronegativity, profoundly alters peptide backbone conformation and stability when incorporated [2].

Protein Engineering Peptide Synthesis Fluorine NMR Probes

Crystallographic Evidence of Covalent Active Site Adduction in PLP-Dependent Enzymes

X-ray crystallography has captured the covalent adduct formed between 3,3,3-Trifluoro-l-alanine and 8-amino-7-oxononanoate synthase (AONS), a PLP-dependent enzyme involved in biotin biosynthesis. The 2.14 Å resolution crystal structure (PDB ID: 2G6W) shows the inhibitor covalently bound to the active site lysine (Lys-236) following decarboxylative defluorination [1]. Such high-resolution structural evidence of a covalent suicide complex is not available for simpler halogenated alanines like monofluoroalanine with this target.

Structural Biology Crystallography PLP-Enzymes

Validated Research Applications and Procurement Scenarios for 3,3,3-Trifluoro-l-alanine


Mechanistic Studies of PLP-Dependent Enzymes as Suicide Inhibitors

Use 3,3,3-Trifluoro-l-alanine as a specific, mechanism-based inactivator for pyridoxal-5'-phosphate (PLP)-dependent enzymes, including alanine racemase, O-acetylserine sulfhydrylase (OASS), and 8-amino-7-oxononanoate synthase (AONS). Its unique ability to form a covalent adduct with active site lysine residues after decarboxylative defluorination makes it an indispensable probe for studying enzyme mechanisms and for validating antibacterial targets [1][2]. In contrast, analogs like monofluoroalanine are processed as substrates and do not provide this irreversible inhibition.

Structural Biology: Co-crystallization for Elucidating Enzyme-Inhibitor Complexes

Employ this compound in co-crystallization studies to trap and visualize the covalent enzyme-inhibitor complex. The solved structure of AONS in complex with 3,3,3-Trifluoro-l-alanine (PDB: 2G6W) at 2.14 Å resolution demonstrates its utility in obtaining high-quality structural data of the inactivated state, which is essential for structure-based drug design [1]. This application is not feasible with non-covalent or substrate-analog inhibitors.

Peptide and Peptidomimetic Synthesis for Conformational and Stability Studies

Incorporate 3,3,3-Trifluoro-l-alanine into synthetic peptides to exploit the unique steric (CF₃ volume ≈ 39.8 ų vs. CH₃ ≈ 16.8 ų) and electronic effects of the trifluoromethyl group [1]. This modification is used to probe the role of specific side chains in protein folding, enhance metabolic stability against proteolysis, and introduce a sensitive ¹⁹F NMR probe for studying peptide-membrane interactions [2]. Simple halogenated alanines do not offer the same combination of steric bulk and strong electron withdrawal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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